molecular formula C12H14N2O2 B8694210 (6-Methoxy-2-(methylamino)quinolin-3-yl)methanol

(6-Methoxy-2-(methylamino)quinolin-3-yl)methanol

Cat. No. B8694210
M. Wt: 218.25 g/mol
InChI Key: IIOUTFVZYCYTCG-UHFFFAOYSA-N
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Patent
US08772316B2

Procedure details

To a stirred solution of 6-methoxy-2-(methylamino) quinoline-3-carbaldehyde SLA 28150 (1.006 g, 4.65 mmol) in THF (80 mL) in a 250 mL round-bottomed flask equipped with a magnetic stirrer was added sodium borohydride NaBH4 (0.176 g, 4.65 mmol) and the mixture was stirred for 4 h at RT then cooled in an ice bath before quenching by addition of a 1 N aq. HCl solution (40 mL). After stirring for 15 min at RT, the mixture was basified to pH=9 with a 2 N aq. NaOH solution. THF was then removed at 40° C. under vacuum and the solution was extracted with CH2Cl2 (200 mL), washed with brine (20 mL), dried over Na2SO4, filtered, and concentrated under vacuum to give (6-methoxy-2-(methylamino)quinolin-3-yl)methanol SLA 28152 as an orange oil (0.907 g, 89% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.006 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
sodium borohydride NaBH4
Quantity
0.176 g
Type
reactant
Reaction Step Two
Name
Yield
89%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[C:8]([NH:13][CH3:14])[C:7]([CH:15]=[O:16])=[CH:6]2>C1COCC1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[C:8]([NH:13][CH3:14])[C:7]([CH2:15][OH:16])=[CH:6]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2C=C(C(=NC2=CC1)NC)C=O
Name
Quantity
1.006 g
Type
reactant
Smiles
COC=1C=C2C=C(C(=NC2=CC1)NC)C=O
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
sodium borohydride NaBH4
Quantity
0.176 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 4 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
before quenching by addition of a 1 N aq. HCl solution (40 mL)
STIRRING
Type
STIRRING
Details
After stirring for 15 min at RT
Duration
15 min
CUSTOM
Type
CUSTOM
Details
THF was then removed at 40° C. under vacuum
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with CH2Cl2 (200 mL)
WASH
Type
WASH
Details
washed with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC=1C=C2C=C(C(=NC2=CC1)NC)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.907 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.